- Nitration of deactivated aromatic compounds via mechanochemical reactionTetrahedron Letters, 2021, 72,,
Cas no 96-98-0 (4-Methyl-3-nitrobenzoic acid)
El ácido 4-metil-3-nitrobenzoico es un compuesto orgánico aromático que se utiliza como intermedio clave en síntesis químicas y farmacéuticas. Su estructura combina un grupo carboxilo (-COOH) con un sustituyente metilo (-CH3) y un grupo nitro (-NO2) en posiciones meta y para del anillo bencénico, lo que le confiere reactividad selectiva en reacciones de sustitución y acoplamiento. Este compuesto destaca por su alta pureza y estabilidad, facilitando su manipulación en condiciones estándar de laboratorio. Es especialmente valorado en la producción de colorantes, fármacos y otros derivados bencénicos funcionalizados. Su solubilidad moderada en solventes orgánicos polares lo hace versátil para diversas aplicaciones sintéticas.

4-Methyl-3-nitrobenzoic acid structure
Nombre del producto:4-Methyl-3-nitrobenzoic acid
Número CAS:96-98-0
MF:C8H7NO4
Megavatios:181.145482301712
MDL:MFCD00007174
CID:34885
PubChem ID:7319
4-Methyl-3-nitrobenzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methyl-3-nitrobenzoic acid
- 3-Nitro-p-toluic acid
- 3-nitro-4-methyl benzoic acid
- 4-methyl-3-nitro-benzoicaci
- RARECHEM AL BO 1292
- 2-NITROTOLUENE-4-CARBOXYLIC ACID
- 4-Methyl-3-Nitrobenzoic Acid 3-Nitro-4-Methylbenzoic Acid
- 4-Methyl-3-nitrobenzoic
- 3-Nitro-p-toluylsure
- 4-Methy-3-nitrobenzoic acid
- 3-nitro-4-methyl-benzaoate acid
- 3-Nitro-para-toluic acid
- 3-Nitro-p-toluylsaeure
- 4-Methyl-3-nitro-benzoesaeure
- Benzoic acid,4-methyl-3-nitro
- EINECS 202-549-3
- m-Nitro-p-toluic acid
- p-Toluic acid,3-nitro
- 3-Nitro-4-methylbenzoic acid
- Benzoic acid, 4-methyl-3-nitro-
- 4-METHYL-3-NITRO-BENZOIC ACID
- p-Toluic acid, 3-nitro-
- BBEWSMNRCUXQRF-UHFFFAOYSA-N
- NSC50659
- PubChem8353
- 4-METHYL-3-NITRO BENZOIC ACID
- DSSTox_CID_5642
- DSSTox_RID_77867
- Oprea1_315455
- DSSTox_GSID_25642
- MLS002
- 4-Methyl-3-nitrobenzoic acid (ACI)
- p-Toluic acid, 3-nitro- (6CI, 7CI, 8CI)
- NSC 50659
- 4-Methyl-3-nitrobenzoic acid,99%
- 96-98-0
- 3Nitroparatoluic acid
- DTXCID705642
- BENZOIC ACID, 4-METHYL-3-NITRO
- CAS-96-98-0
- NCGC00091412-01
- METHYL-3-NITROBENZOIC ACID, 4-
- NCGC00091412-02
- M-4217
- F3095-3211
- 3Nitro4methylbenzoic acid
- M0950
- AKOS000120551
- Benzoic acid, 4methyl3nitro
- BCP24478
- 3Nitroptoluic acid
- SCHEMBL177231
- Tox21_201069
- CS-0039942
- 4SVO2C6KJ2
- BBEWSMNRCUXQRF-UHFFFAOYSA-
- HY-W021293
- MLS002152889
- HMS3039P06
- DB-003966
- Z57127401
- UNII-4SVO2C6KJ2
- pToluic acid, 3nitro
- AS-11011
- SMR001224501
- DTXSID6025642
- CHEMBL1488599
- EC 202-549-3
- NSC-50659
- NCGC00258622-01
- 4-Methyl-3-nitrobenzoic acid, 99%
- pToluic acid, 3nitro (8CI)
- 4-Methyl-3-nitrobenzoicacid
- AE-562/40723402
- EN300-17977
- STK358776
- 3-Nitro-4-methylbenzoic Acid; 3-Nitro-p-toluic Acid; NSC 50659
- 4-Methyl-3-nitrobenzoic acid;3-Nitro-p-toluic acid
- MFCD00007174
- NS00008582
- mNitroptoluic acid
- AKOS023769640
- AC-3037
-
- MDL: MFCD00007174
- Renchi: 1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
- Clave inchi: BBEWSMNRCUXQRF-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=C([N+](=O)[O-])C(C)=CC=1)O
- Brn: 1874411
Atributos calculados
- Calidad precisa: 181.03800
- Masa isotópica única: 181.038
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 223
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 83.1
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: 1.9
Propiedades experimentales
- Color / forma: White light yellow powder
- Denso: 1.4283 (rough estimate)
- Punto de fusión: 188.0 to 192.0 deg-C
- Punto de ebullición: 314.24°C (rough estimate)
- Punto de inflamación: 351.4 °C at 760 mmHg
- índice de refracción: 1.5468 (estimate)
- Disolución: 0.257g/l
- Coeficiente de distribución del agua: <0.1 g/100 mL at 22 ºC
- PSA: 83.12000
- Logp: 2.12460
- Disolución: Not determined
4-Methyl-3-nitrobenzoic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:1
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S36/37/39-S26-S22
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
- Términos de riesgo:R20/21/22; R36/37/38
4-Methyl-3-nitrobenzoic acid Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Methyl-3-nitrobenzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110582-100g |
4-Methyl-3-nitrobenzoic acid |
96-98-0 | 98% | 100g |
¥62.00 | 2024-04-23 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0686029435-100g |
4-Methyl-3-nitrobenzoic acid |
96-98-0 | 98% | 100g |
¥ 176.5 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94900-100g |
4-Methyl-3-nitrobenzoic acid |
96-98-0 | 100g |
¥116.0 | 2021-09-08 | ||
Enamine | EN300-17977-10.0g |
4-methyl-3-nitrobenzoic acid |
96-98-0 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11650-500g |
4-Methyl-3-nitrobenzoic acid, 99% |
96-98-0 | 99% | 500g |
¥2028.00 | 2023-03-03 | |
Alichem | A010004292-1g |
4-Methyl-3-nitrobenzoic acid |
96-98-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
TRC | B495305-5g |
4-Methyl-3-nitrobenzoic Acid |
96-98-0 | 5g |
$ 69.00 | 2023-09-08 | ||
Life Chemicals | F3095-3211-10g |
4-methyl-3-nitrobenzoic acid |
96-98-0 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Apollo Scientific | OR40550-500g |
4-Methyl-3-nitrobenzoic acid |
96-98-0 | 98+% | 500g |
£53.00 | 2025-02-20 | |
Matrix Scientific | 074487-10g |
4-Methyl-3-nitrobenzoic acid, 95+% |
96-98-0 | 95+% | 10g |
$24.00 | 2023-09-10 |
4-Methyl-3-nitrobenzoic acid Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Manganese diacetate , Cobalt dibromide Solvents: Acetic acid ; 40 min, 0.4 MPa, 138 °C
1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C
1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C
Referencia
- Green preparation of monosubstituted methylbenzoic acid and monosubstituted phthalic acid, China, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,2-Dichloroethane , Water
Referencia
- Counterion effects in indium-catalysed aromatic electrophilic substitution reactionsTetrahedron Letters, 2002, 43(27), 4789-4791,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 5 °C; 0.5 h, < 5 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Synthesis and Na+/H+ exchanger 1 inhibitory activity of substituted benzoylguanidine-trimetazidine conjugatesZhongguo Yaoke Daxue Xuebao, 2011, 42(1), 22-28,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Orally active zwitterionic factor Xa inhibitors with long duration of actionBioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7337-7343,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Reactions of dimercaptomaleic acid derivatives. VI. Oxidative degradation of 1-benzoyl-1-carboxy-3,6-dithia-1-cyclohexene derivativesLodzkie Towarzystwo Naukowe, 1967, (1967), 61-8,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 - 15 min, rt
1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt
1.3 Reagents: Water ; rt
Referencia
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivativesPharma Chemica, 2015, 7(5), 251-256,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C
1.3 Reagents: Water ; cooled
Referencia
- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
Referencia
- Nitration of p-toluic acidKhimiko-Farmatsevticheskii Zhurnal, 1980, 14(10),,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Plant growth-regulating 2-methyl-3-nitrobenzate esters, Federal Republic of Germany, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Solvents: Trifluoroacetic acid , Water
Referencia
- Oxidation by metal salts. IV. Cerium(IV) salt-promoted oxidative halogenation of toluene and para-substituted toluenes containing electron-withdrawing groups in aqueous trifluoroacetic acid solutionsZhurnal Organicheskoi Khimii, 1986, 22(1), 30-9,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 min
1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt
1.3 Reagents: Water ; cooled; rt
1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt
1.3 Reagents: Water ; cooled; rt
Referencia
- Hybrids of privileged structures benzothiazoles and pyrrolo[2,1-c][1,4]benzodiazepin-5-one, and diversity-oriented synthesis of benzothiazolesEuropean Journal of Medicinal Chemistry, 2012, 50, 27-38,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Dichloromethane ; 5 h
Referencia
- Facile Synthesis of N-((Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides via Click ChemistryJournal of Heterocyclic Chemistry, 2017, 54(2), 864-870,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
- Alkaline C-S bond cleavage of some (arylthio)methylbenzoatesPhosphorus, 1994, 88(1-4), 113-22,
Synthetic Routes 16
Condiciones de reacción
Referencia
- Benzene derivatives [(tetrazolylbiphenylyl)-substituted benzoic acid morpholides and analogs] for treatment of kidney disease, and pharmaceutical compositions containing them, European Patent Organization, , ,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; heated
Referencia
- Synthesis and evaluation of properties of poly(p-phenylenevinylene) based 1,3,4-oxadiazole systems for optoelectronics and nonlinear optical applicationsPolymer International, 2016, 65(10), 1221-1231,
Synthetic Routes 18
Condiciones de reacción
Referencia
- Synthesis of Nitroaromatic Compounds as Potential Anticancer AgentsAnti-Cancer Agents in Medicinal Chemistry, 2015, 15(2), 206-216,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Phosphorus pentoxide , Ferric nitrate ; 2 h, rt
Referencia
- A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxansResults in Chemistry, 2022, 4,,
Synthetic Routes 20
4-Methyl-3-nitrobenzoic acid Raw materials
- 4-Methylbenzoic acid
- Methyl 4-[[(4-chlorophenyl)thio]methyl]-3-nitrobenzoate
- 1-(4-methylphenyl)ethan-1-ol
- 2,5-Dimethylnitrobenzene
4-Methyl-3-nitrobenzoic acid Preparation Products
4-Methyl-3-nitrobenzoic acid Literatura relevante
-
A. Ajayaghosh,M. V. George,Tsuguo Yamaoka J. Mater. Chem. 1994 4 1769
-
John Honeyman J. Chem. Soc. 1947 168
-
3. Laser-based studies of NO3 radical reactions with selected aromatic compounds in aqueous solutionTh. Umschlag,R. Zellner,H. Herrmann Phys. Chem. Chem. Phys. 2002 4 2975
-
4. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituentsBrynmor Jones,John Robinson J. Chem. Soc. 1955 3845
-
Jumei Tian,Bo Li,Xiaoying Zhang,Xiaolei Li,Xiaoliang Li,Jingping Zhang Dalton Trans. 2013 42 8504
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos nitrobenzoicos y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Ácidos benzóicos y derivados Ácidos nitrobenzoicos y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-98-0)4-Methyl-3-nitrobenzoic acid

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe